molecular formula C11H7FN2O2 B2947731 N-(cyanomethyl)-6-fluoro-1-benzofuran-3-carboxamide CAS No. 2093636-26-9

N-(cyanomethyl)-6-fluoro-1-benzofuran-3-carboxamide

Cat. No.: B2947731
CAS No.: 2093636-26-9
M. Wt: 218.187
InChI Key: GJIBZYFPTJHQED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyanomethyl)-6-fluoro-1-benzofuran-3-carboxamide: is a synthetic organic compound that features a benzofuran ring substituted with a cyano group, a fluoro group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-6-fluoro-1-benzofuran-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 6-fluoro-1-benzofuran-3-carboxylic acid with cyanomethylamine under appropriate conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to activate the carboxylic acid group, followed by the addition of cyanomethylamine to form the desired carboxamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled would also be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(cyanomethyl)-6-fluoro-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

    Reduction: Products may include primary amines or other reduced derivatives.

    Substitution: Products will vary depending on the nucleophile used but may include substituted benzofuran derivatives.

Scientific Research Applications

Chemistry: N-(cyanomethyl)-6-fluoro-1-benzofuran-3-carboxamide is used as a building block in organic synthesis. Its functional groups allow for further modification, making it valuable in the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound may be explored for its potential as a pharmacophore. The presence of the cyano and fluoro groups can enhance the compound’s binding affinity and selectivity for biological targets, making it a candidate for drug development.

Industry: In materials science, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-6-fluoro-1-benzofuran-3-carboxamide depends on its application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding properties. The fluoro group can enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

  • N-(cyanomethyl)-2-chloroisonicotinamide
  • N-(cyanomethyl)-1-phenylisoquinolinium salts
  • N-(cyanomethyl)-1,3-azolium salts

Comparison: N-(cyanomethyl)-6-fluoro-1-benzofuran-3-carboxamide is unique due to the presence of the benzofuran ring, which imparts distinct electronic and steric properties. The fluoro group enhances its stability and reactivity compared to similar compounds without this substitution. Additionally, the combination of the cyano and carboxamide groups provides versatile sites for further chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

N-(cyanomethyl)-6-fluoro-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O2/c12-7-1-2-8-9(6-16-10(8)5-7)11(15)14-4-3-13/h1-2,5-6H,4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIBZYFPTJHQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC=C2C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.